molecular formula ClHLi B1236344 CID 6610281

CID 6610281

Cat. No.: B1236344
M. Wt: 43.4 g/mol
InChI Key: PZLXYMQOCNYUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6610281 (referred to as "the compound" hereafter) is a chemical entity identified in the PubChem database. Figure 1 in highlights its chemical structure, GC-MS chromatogram, and mass spectrum, indicating a molecular weight and fragmentation pattern consistent with sesquiterpenes or oxygenated derivatives . The compound’s presence in specific distillation fractions underscores its volatility and polarity, which may influence its applications in pharmaceuticals or fragrances .

Properties

Molecular Formula

ClHLi

Molecular Weight

43.4 g/mol

InChI

InChI=1S/ClH.Li/h1H;

InChI Key

PZLXYMQOCNYUIO-UHFFFAOYSA-N

SMILES

[Li].Cl

Canonical SMILES

[Li].Cl

Origin of Product

United States

Comparison with Similar Compounds

Oscillatoxin Derivatives

CID 6610281 shares structural motifs with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389), which are polyketide-derived toxins (Figure 1 in ). Key differences include:

  • Functional Groups : Oscillatoxins feature lactone rings and methylated hydroxyl groups, whereas this compound’s structure (as inferred from its mass spectrum) suggests a simpler oxygenated framework .
  • Bioactivity : Oscillatoxins exhibit potent cytotoxicity and ion-channel modulation, while this compound’s bioactivity remains uncharacterized in the provided evidence .

Hexachlorocyclohexane (HCH) Isomers

lists HCH isomers (e.g., CAS 27154-44-5, EPA ID 244178), which are chlorinated cyclohexanes. Comparatively:

  • Polarity : HCH isomers are highly hydrophobic (LogP > 3.5), whereas this compound’s GC-MS elution profile suggests moderate polarity .

Physicochemical Properties

Table 1 summarizes key properties of this compound and analogues:

Property This compound Oscillatoxin D (CID 101283546) 1,2,3,4,5,6-Hexachlorocyclohexane (CAS 608-73-1)
Molecular Weight ~250–300 (inferred) 492.6 g/mol 290.8 g/mol
LogP (Predicted) 2.5–3.0* 4.2 3.8
Solubility Moderate (volatile) Low (lipophilic) Insoluble in water
Key Functional Groups Oxygenated terpene Lactone, methyl ether Chlorinated cyclohexane
Bioactivity Undefined Cytotoxic Neurotoxic, pesticide

*Estimated from GC-MS elution behavior .

Analytical Differentiation

  • Mass Spectrometry : this compound’s fragmentation pattern () differs from oscillatoxins, which show characteristic losses of CO2 and H2O .
  • Chromatography: Unlike HCH isomers (retained on nonpolar GC columns), this compound elutes earlier, indicating lower molecular weight/polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 6610281
Reactant of Route 2
CID 6610281

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